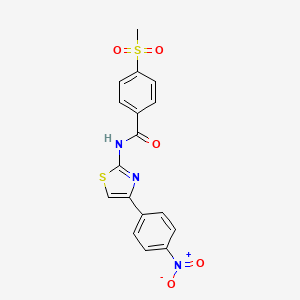
4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H13N3O5S2 and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiazole derivatives. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure combines a thiazole ring with a sulfonamide moiety, which is known for its antimicrobial properties.
Chemical Structure and Properties
The compound can be represented by the following IUPAC name:
- IUPAC Name : this compound
Structural Formula
The molecular structure includes:
- A thiazole ring, which contributes to its biological activity.
- A methylsulfonyl group that enhances solubility and reactivity.
- A nitrophenyl substituent that may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in studies involving thiazole derivatives:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl (5a) | 8 | E. coli: 8, S. aureus: 9 |
| Compound 1 | 7 | S. epidermidis: 6 |
These results suggest that the introduction of the methylsulfonyl and nitrophenyl groups enhances the antibacterial efficacy of the thiazole scaffold.
Anticancer Activity
Thiazole derivatives have been recognized for their anticancer potential. In vitro studies have shown that certain thiazole-based compounds can induce apoptosis in cancer cell lines:
- For example, specific analogs have exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong cytotoxic effects .
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Signal Transduction Interference : It could disrupt cellular signaling pathways, altering cellular responses.
- DNA Interaction : The ability to intercalate into DNA may lead to disruptions in replication and transcription processes .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives:
- A study demonstrated that a series of thiazole-benzamide hybrids exhibited significant antimicrobial activity in combination with cell-penetrating peptides, showcasing their potential as hybrid therapeutic agents .
- Another investigation focused on structure-activity relationships (SAR), revealing that specific substitutions on the phenyl ring significantly enhance anticancer activity .
Propiedades
IUPAC Name |
4-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)14-8-4-12(5-9-14)16(21)19-17-18-15(10-26-17)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMYQZJKYWSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













